molecular formula C14H12ClIO B8624599 1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene

Cat. No. B8624599
M. Wt: 358.60 g/mol
InChI Key: JVROQQAZKZLCHH-UHFFFAOYSA-N
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Patent
US09315438B2

Procedure details

1-chloro-4-iodo-2-(4-methoxybenzyl)benzene (10.0 g, 27.9 mmol) was dissolved in methylene chloride (150 mL). To the resulting mixture was added dropwise boron tribromide (21 g, 83.7 mmol) under cooling in an ice-water bath. After the completion of dropwise addition, the mixture was warmed up to room temperature, and stirred for 3 hr. The mixture was quenched with a saturated sodium bicarbonate solution, was separated into an aqueous phase and an organic phase. The aqueous phase was extracted with methylene chloride (150 mL×2). The organic phases were combined, washed with a saturated sodium chloride solution, dried over anhydrous sodium sulphate, and concentrated under a reduced pressure. The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:20) to produce 8.5 g of a product in a yield of 88%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][CH:11]=1.B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-water bath
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
was separated into an aqueous phase
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride (150 mL×2)
WASH
Type
WASH
Details
washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified with a silica-gel column chromatography (ethyl acetate:petroleum ether=0-1:20)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(CC2=CC=C(C=C2)O)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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